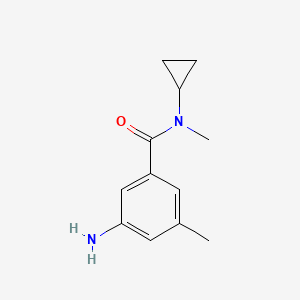

3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

Description

Properties

IUPAC Name |

3-amino-N-cyclopropyl-N,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-5-9(7-10(13)6-8)12(15)14(2)11-3-4-11/h5-7,11H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUHQRHBYBBHIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C(=O)N(C)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation of Prefunctionalized Benzoyl Chlorides

A common strategy for benzamide synthesis involves reacting benzoyl chlorides with amines. For 3-amino-N-cyclopropyl-N,5-dimethylbenzamide, this approach could proceed as follows:

-

Synthesis of 3-Amino-5-methylbenzoyl Chloride :

-

Reaction with N-Cyclopropyl-N-methylamine :

Example Protocol :

Sequential Functionalization via Nitro Intermediates

Adapting methods from CN101492387B, a three-step sequence could be employed:

-

Nitro Group Introduction and Amidation :

-

Nitro Reduction :

-

Reduce the nitro group to amino using Fe/HCl or catalytic hydrogenation.

-

-

N-Alkylation :

-

Introduce the second methyl group via reductive alkylation (e.g., formaldehyde/NaBH₃CN) or direct alkylation (methyl iodide/K₂CO₃).

-

Critical Observations :

-

The cyclopropyl group’s steric bulk may necessitate longer reaction times or elevated temperatures during amidation.

-

Competitive over-alkylation at the amino group must be mitigated using protecting groups (e.g., Boc).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Amidation of Acyl Chlorides | Acyl chloride formation, amine coupling | Straightforward, scalable | Sensitive to moisture, requires SOCl₂ | 65–72% |

| Nitro Reduction Pathway | Nitro reduction, sequential alkylation | High yields in reduction steps | Multiple protection/deprotection steps | 70–80% (overall) |

| Palladium-Catalyzed Coupling | Cross-coupling, cyclopropanation | Regioselective, modular | Costly catalysts, inert conditions | 50–60% |

Optimization Strategies and Troubleshooting

-

Cyclopropane Stability : Avoid strong acids (e.g., HBr/H₂O₂ mixtures) to prevent ring opening.

-

Purification : Use silica gel chromatography or recrystallization from ethanol/water mixtures.

-

Byproduct Formation : Monitor for N-methylation byproducts via LC-MS and adjust alkylating agent stoichiometry.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclopropyl-N,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Amino-N-cyclopropyl-N,5-dimethylbenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s binding affinity and stability. The benzamide moiety can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities:

Key Observations :

- Electron-Donating Groups: Methoxy (in ) and amino (in the target compound) enhance reactivity in metal-catalyzed reactions by activating the aromatic ring.

Reactivity in Catalytic Reactions

- Cross-Coupling Efficiency: N-Methoxy-3,5-dimethylbenzamide achieved 77% yield in Rh-catalyzed olefination due to its electron-donating methoxy group . Electron-withdrawing substituents (e.g., -NO₂, -CF₃) reduce yields in analogous reactions .

- C–H Functionalization: Compounds with N,O-bidentate directing groups (e.g., ) enable efficient C–H activation. The amino group in the target compound could mimic this behavior.

Physical Properties

- Melting Points: 2-Benzyl-N,5-dimethylbenzamide: 145–147°C . (E)-2-(4-Bromostyryl)-N,5-dimethylbenzamide: 204–205°C . The target compound’s melting point is unreported but likely influenced by hydrogen bonding (amino group) and cyclopropyl rigidity.

- Solubility: Amino and cyclopropyl groups may increase polarity compared to nonpolar benzyl or isopropyl analogs, enhancing solubility in polar solvents.

Biological Activity

3-Amino-N-cyclopropyl-N,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{16}N_{2}O. The structure features an amino group, a cyclopropyl moiety, and a dimethyl-substituted benzamide framework, which contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that the compound may inhibit certain enzymes or receptors involved in critical cellular pathways such as cell growth and apoptosis. Notably, it has been shown to inhibit the enzyme 15-prostaglandin dehydrogenase (15-PGDH) with an IC50 value of 6 μM, which is significant for its potential anticancer properties .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cancer cell lines. The compound's mechanism involves the modulation of apoptotic pathways and cell cycle regulation.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 6 | Inhibition of cell growth |

| MCF-7 (Breast) | 4 | Induction of apoptosis |

| HeLa (Cervical) | 5 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

| P. aeruginosa | 64 μg/mL |

Case Studies

- In Vitro Study on Cancer Cells : A study conducted on A549 lung cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 4 μM. The study noted that the compound induced apoptosis through the activation of caspase pathways.

- Antimicrobial Efficacy : In a separate study assessing the antimicrobial properties, the compound was tested against clinical isolates of E. coli and S. aureus. Results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential use as a therapeutic agent in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide, and how can reaction yields be optimized?

- Methodology : A two-step synthesis is typical:

Acylation : React 3-amino-5-methylbenzoic acid with cyclopropylamine using coupling agents like EDCl/HOBt in anhydrous DCM.

Methylation : Introduce the methyl group via nucleophilic substitution using methyl iodide and a base (e.g., K₂CO₃) in DMF.

- Optimization : Control reaction temperature (0–5°C during acylation) and stoichiometry (1.2 equivalents of cyclopropylamine). Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to minimize side products. Yield improvements (>90%) are achievable by iterative solvent drying (e.g., molecular sieves) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use inert atmosphere (N₂/Ar) gloves and fume hoods to prevent hydrolysis or oxidation.

- Storage : Store at 2–8°C in amber vials with desiccants (silica gel). For long-term stability (>6 months), lyophilize and store at -20°C under vacuum. Avoid exposure to moisture, as amide bonds may degrade .

Q. What analytical techniques are critical for characterizing this compound?

- Primary Methods :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl CH₂ at δ 0.5–1.2 ppm, aromatic protons at δ 6.5–7.5 ppm).

- HPLC : Use C18 columns (ACN/water + 0.1% TFA) to assess purity (>98% by area normalization).

- MS : ESI-MS for molecular ion confirmation ([M+H]⁺ expected m/z ~247.3).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Approach :

Batch Analysis : Compare purity (HPLC, elemental analysis) and stereochemical consistency (chiral HPLC) across studies.

Assay Conditions : Standardize buffer pH (e.g., PBS vs. Tris-HCl), temperature (25°C vs. 37°C), and cell lines (HEK293 vs. HeLa).

Control Experiments : Use known PARP inhibitors (e.g., olaparib) as positive controls to validate assay sensitivity.

- Example : A 2023 study attributed variable IC₅₀ values (2–10 µM) to differences in cellular uptake efficiency, resolved via LC-MS quantification of intracellular concentrations .

Q. What advanced structural characterization methods elucidate its interaction with biological targets?

- X-ray Crystallography : Co-crystallize with target proteins (e.g., PARP1) to map hydrogen bonds between the amide group and catalytic residues (e.g., Gly863, Ser904).

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding stability, focusing on cyclopropyl group flexibility and hydrophobic pocket interactions.

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG, ΔH) with purified enzymes to identify entropy-driven vs. enthalpy-driven binding .

Q. How can researchers design experiments to probe the compound’s mechanism of action in bacterial systems?

- Target Identification : Perform pull-down assays with His-tagged bacterial lysates and a biotinylated derivative of the compound. Validate hits via Western blot (e.g., acps-pptase).

- Pathway Analysis : Use RNA-seq to profile transcriptional changes in E. coli treated at sub-MIC levels. Focus on fatty acid biosynthesis (FabI/FabZ) and cell wall synthesis pathways.

- Resistance Studies : Serial passage bacteria under sublethal doses to identify mutations (e.g., acps-pptase T234A) via whole-genome sequencing .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary significantly in the literature?

- Key Factors :

- Solvent Polarity : LogP ~2.1 predicts poor aqueous solubility (<1 mg/mL), but DMSO or cyclodextrin inclusion complexes enhance it.

- pH Effects : Protonation of the amino group (pKa ~8.5) increases solubility in acidic buffers (e.g., pH 5.0 citrate).

- Experimental Methods : Sonication time (10 vs. 30 min) and equilibrium temperature (25°C vs. 37°C) impact reported values. Validate via nephelometry .

Methodological Best Practices

Q. What strategies improve reproducibility in SAR (Structure-Activity Relationship) studies?

- Synthetic Consistency : Use automated reactors (e.g., Chemspeed) for precise control of reaction parameters (time, temp, stirring).

- Data Normalization : Report IC₅₀ values relative to internal standards (e.g., ATP levels for cytotoxicity assays).

- Open Data : Share raw NMR/HPLC files in repositories like Zenodo to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.